molecular formula C11H8N2O2 B13968623 methyl 7-cyano-1H-indole-5-carboxylate

methyl 7-cyano-1H-indole-5-carboxylate

Cat. No.: B13968623
M. Wt: 200.19 g/mol
InChI Key: BQQDANCNZGZXMD-UHFFFAOYSA-N
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Description

Methyl 7-cyano-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a cyano group at the 7th position and a carboxylate ester at the 5th position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-cyano-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid followed by the introduction of a cyano group. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate. Subsequently, the cyano group can be introduced using a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyano-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 7-cyano-1H-indole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-cyano-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Lacks the cyano group, making it less versatile in certain synthetic applications.

    7-Cyanoindole: Lacks the carboxylate ester group, limiting its use as an intermediate in esterification reactions.

    Indole-5-carboxylic acid: Lacks both the cyano and ester groups, making it a simpler precursor in synthesis.

Uniqueness

Methyl 7-cyano-1H-indole-5-carboxylate is unique due to the presence of both the cyano and carboxylate ester groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 7-cyano-1H-indole-5-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)8-4-7-2-3-13-10(7)9(5-8)6-12/h2-5,13H,1H3

InChI Key

BQQDANCNZGZXMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CN2)C#N

Origin of Product

United States

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